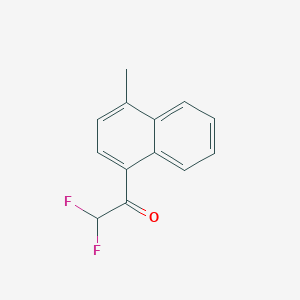

2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one

Description

2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one is a fluorinated aromatic ketone characterized by a difluoroacetyl group attached to a 4-methylnaphthalene moiety. This compound belongs to a class of α,α-difluoroketones, which are of significant interest in medicinal and materials chemistry due to the unique electronic and steric properties imparted by the fluorine atoms. The 4-methylnaphthalene substituent introduces an electron-donating methyl group at the 1-position of the naphthalene ring, which may influence reactivity, solubility, and intermolecular interactions compared to non-substituted or differently substituted analogs.

Properties

Molecular Formula |

C13H10F2O |

|---|---|

Molecular Weight |

220.21 g/mol |

IUPAC Name |

2,2-difluoro-1-(4-methylnaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C13H10F2O/c1-8-6-7-11(12(16)13(14)15)10-5-3-2-4-9(8)10/h2-7,13H,1H3 |

InChI Key |

RDWIJUNMHCZQCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one typically involves the reaction of 4-methylnaphthalene with a fluorinating agent. One common method is the reaction of 4-methylnaphthalene with difluoromethyl ketone under specific conditions to introduce the difluoro group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like or .

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one is used as a building block in organic synthesis.

Biology and Medicine: This compound may be used in the development of pharmaceuticals, particularly in the design of drugs that require specific fluorinated motifs for enhanced activity or stability.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one involves its interaction with various molecular targets. The presence of the difluoro group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The naphthalene ring provides a hydrophobic moiety that can interact with hydrophobic pockets in proteins, potentially affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The target compound can be compared to several structurally related α,α-difluoroketones and acetamides:

Naphthalene Derivatives 2,2-Difluoro-2-(naphthalen-2-yl)acetate (11b, ): Features a naphthalen-2-yl group instead of 4-methylnaphthalen-1-yl. The position of the naphthalene substitution (1- vs. 2-) impacts steric interactions and electronic effects. The methyl group in the target compound may enhance solubility in non-polar solvents compared to the unsubstituted naphthalen-2-yl derivative. Synthesis via Pd-catalyzed coupling yielded 62% as a yellow solid .

Aryl-Substituted Difluoroketones

- 1-([1,1'-Biphenyl]-4-yl)-2,2-difluoroethan-1-one (5c, ) : Contains a biphenyl group, which increases conjugation and may enhance crystallinity. Synthesized via difluorination/fragmentation with 74% yield as a white solid .

- 2,2-Difluoro-1-(4-nitrophenyl)ethan-1-one (5o, ) : The nitro group is strongly electron-withdrawing, making the ketone more electrophilic than the methyl-substituted naphthalene analog. Synthesized in 85% yield as a brown oil .

Heterocyclic and Functionalized Derivatives 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone (): Replaces the naphthalene group with a 4-methylphenyl ring and introduces a chloro substituent. 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one (14, ): Features a heterocyclic imidazopyridine group instead of naphthalene. The carbonyl linker here may reduce polarity compared to amide-linked analogs, affecting solubility .

Physicochemical Properties

- Solubility : Amide-linked derivatives (e.g., 2g in ) exhibit higher polarity due to the N-disubstituted amide group, whereas ketones like the target compound are less polar .

- Stability: Electron-withdrawing groups (e.g., NO₂ in 5o) enhance the stability of the ketone toward nucleophilic attack, while electron-donating groups (e.g., methyl in the target compound) may increase susceptibility .

Data Tables

Table 1: Comparison of Key Structural Analogs

Biological Activity

2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one, with the CAS number 1691049-60-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including cytotoxicity, antimicrobial effects, and mechanism of action.

- Molecular Formula : C₁₃H₁₀F₂O

- Molecular Weight : 220.21 g/mol

- Structure : The compound features a difluorinated ethanone group attached to a 4-methylnaphthalene moiety.

Biological Activity Overview

Recent studies have investigated the biological effects of 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one. Key findings include:

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines. An MTT assay was employed to determine cell viability. The results indicated that the compound exhibited significant cytotoxicity against squamous cell carcinoma lines (SCC-9 and SCC-25) and submandibular gland cancer (A-253), with IC₅₀ values suggesting potential as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against several bacterial strains. It demonstrated notable activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values indicating effective bactericidal action. Specifically, it showed:

- MIC against Staphylococcus aureus : 15.625–62.5 μM

- MIC against Enterococcus faecalis : 62.5–125 μM

These results suggest that 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one may inhibit protein synthesis pathways, contributing to its antimicrobial efficacy .

Study 1: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxicity of various naphthoquinone derivatives, 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one was included among tested compounds. The study found that it significantly reduced cell viability in SCC lines compared to control groups, indicating its potential as a therapeutic agent for squamous cell carcinomas .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound revealed that it effectively inhibited biofilm formation in MRSA strains at concentrations as low as 0.007 mg/mL. This highlights its potential utility in treating infections caused by resistant bacterial strains .

The proposed mechanism of action for the biological activities of 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one involves:

- Inhibition of Protein Synthesis : The compound appears to disrupt essential cellular processes in bacteria.

- Biofilm Disruption : It may interfere with biofilm formation mechanisms, enhancing susceptibility to other antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.